4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide
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Overview
Description
4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide is a synthetic organic compound with the molecular formula C12H17BrN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide typically involves the reaction of 4-bromo-2-nitrobenzoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The resulting intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-dimethylaniline: Similar in structure but lacks the ethyl group.
4-bromo-2-(dimethylamino)benzaldehyde: Contains an aldehyde group instead of the amide group.
4-bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups and a phenethylamine backbone.
Uniqueness
4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H19BrN2O |
---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide |
InChI |
InChI=1S/C13H19BrN2O/c1-10-9-11(14)5-6-12(10)13(17)16(4)8-7-15(2)3/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
SPPKQNPKJLNLQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N(C)CCN(C)C |
Origin of Product |
United States |
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